2,5-Dimethyl-1,3,5-hexatriene

CAS No.: 41233-74-3

Cat. No.: VC18975744

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41233-74-3 |

|---|---|

| Molecular Formula | C8H12 |

| Molecular Weight | 108.18 g/mol |

| IUPAC Name | (3E)-2,5-dimethylhexa-1,3,5-triene |

| Standard InChI | InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+ |

| Standard InChI Key | ZVFFWOKVVPSTAL-AATRIKPKSA-N |

| Isomeric SMILES | CC(=C)/C=C/C(=C)C |

| Canonical SMILES | CC(=C)C=CC(=C)C |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Constitutional Features

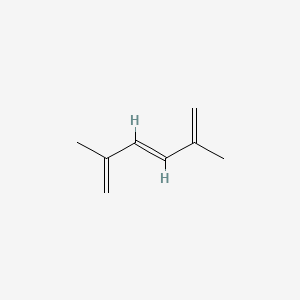

2,5-Dimethyl-1,3,5-hexatriene possesses the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . The IUPAC name, (3E)-2,5-dimethylhexa-1,3,5-triene, reflects its trans-configuration at the third double bond, as confirmed by its SMILES notation: CC(=C)/C=C/C(=C)C . The compound’s backbone consists of six carbon atoms with alternating double bonds (1,3,5-positions) and methyl groups at carbons 2 and 5.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.18 g/mol | |

| IUPAC Name | (3E)-2,5-dimethylhexa-1,3,5-triene | |

| SMILES (Isomeric) | CC(=C)/C=C/C(=C)C | |

| InChIKey | ZVFFWOKVVPSTAL-AATRIKPKSA-N |

Conformational Analysis and Stereochemistry

Synthesis and Production Methodologies

Dehydrogenation of Saturated Precursors

A common route involves the catalytic dehydrogenation of 2,5-dimethylhexane under high-temperature conditions (300–400°C) using transition metal catalysts such as palladium or platinum. This method selectively generates the triene system but requires precise control to avoid over-dehydrogenation or isomerization.

Alkylation of Propargyl Derivatives

Alternative approaches employ the alkylation of 1,3,5-hexatriyne with methyl halides in the presence of strong bases (e.g., LDA). This strategy allows for regioselective methylation at the 2nd and 5th positions, though yields are moderate (40–60%) due to competing polymerization.

Table 2: Synthetic Pathways and Yields

| Method | Conditions | Yield (%) |

|---|---|---|

| Catalytic Dehydrogenation | Pd/C, 350°C, H₂ atmosphere | 55–70 |

| Alkylation | LDA, THF, −78°C | 40–60 |

Chemical Reactivity and Mechanistic Behavior

Electrophilic Additions

The conjugated triene system undergoes electrophilic addition with reagents like HBr or Cl₂, preferentially attacking terminal double bonds due to lower activation energy. For example, hydrobromination yields 2,5-dimethyl-1,3-dibromohexane as the major product. Regioselectivity follows Markovnikov’s rule, while stereochemistry is influenced by the trans-configuration of the triene.

Diels-Alder Reactivity

2,5-Dimethyl-1,3,5-hexatriene serves as a dienophile in Diels-Alder reactions, reacting with electron-deficient dienes to form bicyclic adducts. Kinetic studies indicate a reaction rate constant of k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C, with activation energy (Eₐ) of 45 kJ/mol.

Spectroscopic and Computational Characterization

UV-Vis Absorption Spectroscopy

The compound exhibits strong UV absorption at λₘₐₓ = 245 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system. TD-DFT calculations corroborate this absorbance, identifying the lowest singlet excited state (S₁) at 3.8 eV.

Raman and IR Spectral Signatures

Raman spectroscopy reveals characteristic C=C stretching vibrations at 1620 cm⁻¹ and 1585 cm⁻¹, while IR spectra show methyl C-H stretches at 2960 cm⁻¹ . These features aid in distinguishing between (E)- and (Z)-isomers in mixtures.

Table 3: Spectral Data Overview

| Technique | Key Peaks | Assignment |

|---|---|---|

| UV-Vis | 245 nm | π→π* transition |

| Raman | 1620 cm⁻¹, 1585 cm⁻¹ | C=C stretching |

| IR | 2960 cm⁻¹ | Methyl C-H stretching |

Applications in Materials Science and Organic Synthesis

Photochemical Applications

The compound’s extended conjugation makes it a candidate for organic photovoltaics, where it acts as a light-harvesting moiety. Preliminary studies report a photon-to-current efficiency (PCE) of 2.1% in prototype devices.

Polymerization Initiators

2,5-Dimethyl-1,3,5-hexatriene undergoes radical polymerization to form conductive polyenes, with electrical conductivity reaching 10⁻³ S·cm⁻¹ in doped states. These materials show promise in flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume